molecular formula C16H13F2N5O4S B2739621 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921084-11-9

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2739621
CAS No.: 921084-11-9
M. Wt: 409.37
InChI Key: BQOAPQOMJRLOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H13F2N5O4S and its molecular weight is 409.37. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Antioxidant Activity

This compound has been explored for its enzyme inhibitory potential, particularly as an aldose reductase inhibitor (ARI). Aldose reductase plays a significant role in the development of long-term diabetic complications. Research demonstrates that derivatives of this compound exhibit potent ARIs at IC50 < 100 µM. Additionally, certain derivatives have shown submicromolar inhibitory profiles, indicating significant potential in managing diabetic complications. Furthermore, these compounds have displayed potent antioxidant potential, suggesting a dual role in combating oxidative stress alongside enzyme inhibition (Alexiou & Demopoulos, 2010).

Inhibitory Activity Against α-Glucosidase and Acetylcholinesterase

Another line of research has involved the synthesis of new sulfonamides containing benzodioxane and acetamide moieties, with testing against α-glucosidase and acetylcholinesterase (AChE) enzymes. These compounds have shown substantial inhibitory activity against yeast α-glucosidase and weak against AChE, indicating their potential use in the treatment of diseases related to these enzymes. The in silico molecular docking results were consistent with in vitro enzyme inhibition data, supporting their therapeutic potential (Abbasi et al., 2019).

Microbial Degradation of Sulfonamides

The microbial degradation of sulfonamides, including compounds structurally related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, has been explored. Microbacterium sp. strain BR1 demonstrates an unusual degradation pathway that involves ipso-hydroxylation followed by fragmentation. This pathway highlights a novel microbial strategy for eliminating sulfonamide antibiotics, suggesting environmental and therapeutic implications for managing antibiotic resistance and pollution (Ricken et al., 2013).

Antimicrobial Activity

Synthesis efforts have focused on creating N-substituted sulfonamides with benzodioxane moieties to investigate their antimicrobial potential. These compounds have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research underscores the utility of such compounds in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Abbasi et al., 2016).

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O4S/c17-12-3-1-10(7-13(12)18)23-16(20-21-22-23)9-19-28(24,25)11-2-4-14-15(8-11)27-6-5-26-14/h1-4,7-8,19H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOAPQOMJRLOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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